molecular formula C8H9ClFN B6240948 8-fluorocuban-1-amine hydrochloride CAS No. 2108610-14-4

8-fluorocuban-1-amine hydrochloride

Cat. No.: B6240948
CAS No.: 2108610-14-4
M. Wt: 173.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluorocuban-1-amine hydrochloride is a fluorinated cubane derivative with the molecular formula C₈H₈FN·HCl and SMILES notation C12C3C4C1(C5C2C3(C45)F)N.Cl . Its cubane framework—a rigid, cube-like hydrocarbon structure—incorporates a fluorine atom at the 8-position and an amine group at the 1-position, protonated as a hydrochloride salt. The compound’s InChIKey (RKVGEDJDMZPBCE-UHFFFAOYSA-N) and collision cross-section (CCS) predictions (e.g., 135.2 Ų for the [M+H]+ ion) highlight its unique stereoelectronic properties .

Properties

CAS No.

2108610-14-4

Molecular Formula

C8H9ClFN

Molecular Weight

173.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluorocuban-1-amine hydrochloride typically involves multiple steps, starting with the preparation of cubane derivatives. One common method involves the fluorination of cubane followed by the introduction of an amine group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of the fluorine atom.

Industrial Production Methods

Industrial production of 8-fluorocuban-1-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-Fluorocuban-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce various amine derivatives.

Scientific Research Applications

8-Fluorocuban-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-fluorocuban-1-amine hydrochloride involves its interaction with molecular targets through its fluorine and amine groups. These interactions can affect various biochemical pathways, potentially leading to biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Molecular Formula SMILES Notation Key Structural Features CCS (Ų, [M+H]+)
8-Fluorocuban-1-amine hydrochloride C₈H₈FN·HCl C12C3C4C1(C5C2C3(C45)F)N.Cl Cubane core, fluorinated at C8, amine salt 135.2
3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride C₅H₈FN·HCl C1C2C1(C3C2C3F)N.Cl Bicyclo[1.1.1]pentane, fluorinated at C3 N/A
Fluorexetamine hydrochloride C₁₄H₁₈FNO·HCl Cl.CC1(CCCCC1NCC)C2=CC(=CC=C2)F Arylcyclohexylamine, fluorophenyl group N/A
8-Aminospiro[4.5]decane hydrochloride C₁₀H₁₈N·HCl Cl.NC1CC2(CCCC2)CC1 Spirocyclic amine, no fluorination N/A

Key Observations :

  • Cubane vs.
  • Fluorination Impact: Fluorine at the cubane C8 position may increase electronegativity and lipophilicity relative to non-fluorinated analogs like 8-aminospiro[4.5]decane hydrochloride .

Physicochemical and Functional Comparisons

Key Observations :

  • Stability: Fluorexetamine hydrochloride’s long-term stability (-20°C, ≥5 years) contrasts with the unknown stability profile of 8-fluorocuban-1-amine, likely due to the latter’s untested reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.